

The Chemical Architecture of Gomisin E: A Technical Guide

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Compound of Interest

Compound Name: Gomisin E

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Abstract

Gomisin E is a naturally occurring dibenzocyclooctadiene lignan isolated from the fruits of *Schisandra chinensis*. This document provides a comprehensive technical overview of the chemical structure of **Gomisin E**, including its detailed stereochemistry, key structural features, and spectroscopic data. Furthermore, it outlines experimental protocols for its isolation and for assaying its biological activity related to the inhibition of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Gomisin E is classified as a dibenzocyclooctadiene lignan, a class of secondary metabolites characterized by a C18 skeleton formed from the dimerization of two C6-C3 units. The core structure consists of a cyclooctadiene ring fused to two phenyl rings.

The systematic IUPAC name for **Gomisin E** is (11R,12R,15R,24S,25S)-12-hydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacos-1,3(7),8(22),16,18,20-hexaen-13-one. Its chemical structure is depicted in Figure 1.

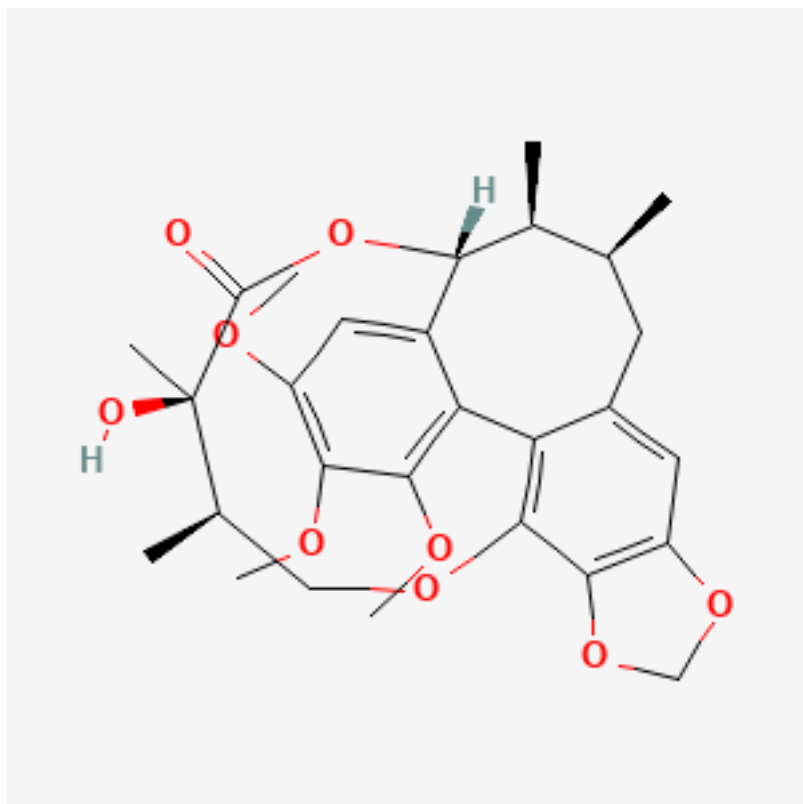


Figure 1. 2D Chemical Structure of

Gomisin E.

The key structural features of **Gomisin E** include a dibenzocyclooctadiene core, three methoxy groups on one of the aromatic rings, a methylenedioxy group on the other aromatic ring, and a lactone ring. The stereochemistry of the molecule is crucial for its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of **Gomisin E** is provided in Table 1.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₃₄ O ₉	[1][2]
Molecular Weight	514.56 g/mol	[1]
CAS Number	72960-21-5	[2]
Appearance	Powder	[3]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]

Spectroscopic Data

The structure of **Gomisin E** was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR data are essential for the structural confirmation of **Gomisin E**. While the original publication by Ikeya et al. contains the definitive data, representative chemical shifts for key functional groups are summarized in Table 2.

Table 2. Key ^1H and ^{13}C NMR Chemical Shift Ranges for **Gomisin E** Functional Groups.

Functional Group	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Aromatic Protons	6.5 - 7.0	100 - 155
Methoxyl Protons ($-\text{OCH}_3$)	3.5 - 4.0	55 - 65
Methylenedioxy Protons ($-\text{O}-\text{CH}_2-\text{O}-$)	5.9 - 6.1	~101
Methyl Protons ($-\text{CH}_3$)	0.8 - 2.0	10 - 25
Carbinol Protons ($-\text{CH}-\text{O}-$)	3.5 - 5.0	60 - 90
Carbonyl Carbon ($\text{C}=\text{O}$)	-	170 - 180

Note: These are approximate ranges and can vary based on the solvent and instrument frequency. For unambiguous assignment, 2D NMR techniques such as COSY, HSQC, and HMBC are required.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and elemental composition of **Gomisin E**. High-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of data for structure elucidation.

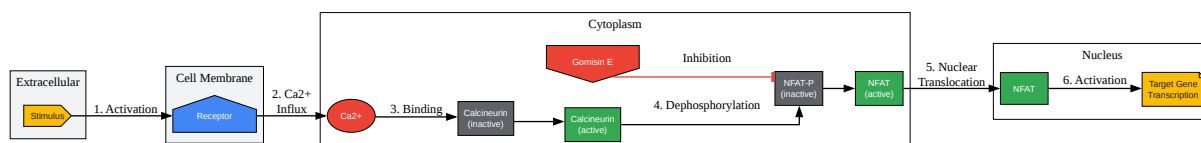
Table 3. Mass Spectrometry Data for **Gomisin E**.

Ionization Mode	Observed m/z	Interpretation
Electrospray Ionization (ESI+)	515.2275	[M+H] ⁺
Electrospray Ionization (ESI+)	537.2094	[M+Na] ⁺

Biological Activity and Signaling Pathway

Gomisin E has been reported to exhibit various biological activities, with a notable inhibitory effect on the Nuclear Factor of Activated T-cells (NFAT) transcription.[2] NFAT is a family of transcription factors that play a crucial role in the immune response, as well as in the development of cardiac and skeletal muscle tissues.

The calcineurin-NFAT signaling pathway is a key regulatory cascade in T-lymphocyte activation. An increase in intracellular calcium (Ca^{2+}) levels activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and subsequent activation of target gene transcription. **Gomisin E** is thought to interfere with this pathway, thus suppressing NFAT-mediated gene expression.



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Caption: Simplified NFAT signaling pathway and the inhibitory action of **Gomisin E**.

Experimental Protocols

Isolation of Gomisin E from Schisandra chinensis

The following is a general protocol for the isolation of **Gomisin E**, based on methods described in the literature.

1. Extraction:

- Air-dried and powdered fruits of *Schisandra chinensis* are extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
- The extraction is typically repeated multiple times to ensure complete extraction of the lignans.
- The solvent is then removed under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- The lignan-rich fraction (typically the chloroform or ethyl acetate fraction) is collected.

3. Chromatographic Purification:

- The active fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.
- Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Fractions containing **Gomisin E** are pooled and further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Gomisin E**.

NFAT Transcription Inhibition Assay

The inhibitory effect of **Gomisin E** on NFAT transcription can be assessed using a reporter gene assay.

1. Cell Culture and Transfection:

- A suitable cell line, such as Jurkat T-cells, is cultured under standard conditions.
- The cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.

2. Cell Treatment:

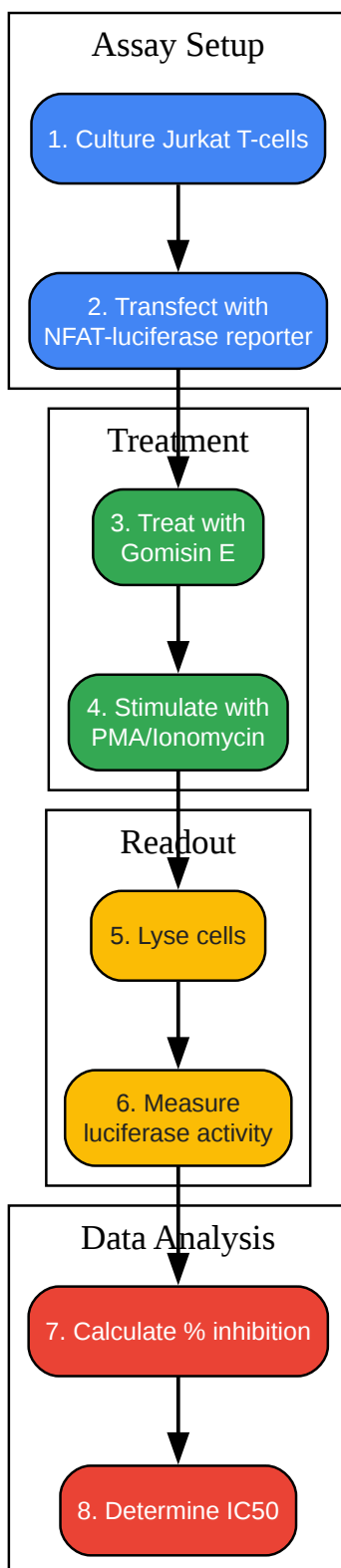
- After transfection, the cells are treated with various concentrations of **Gomisin E** for a specified period.
- The cells are then stimulated with an activator of the NFAT pathway, such as a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin), to induce NFAT activation.

3. Luciferase Assay:

- Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
- The inhibition of NFAT transcription is determined by the reduction in luciferase activity in **Gomisin E**-treated cells compared to untreated control cells.

4. Data Analysis:

- The results are typically expressed as the percentage of inhibition relative to the control.
- The IC₅₀ value (the concentration of **Gomisin E** that causes 50% inhibition) is calculated to quantify its inhibitory potency.



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Caption: Experimental workflow for the NFAT transcription inhibition assay.

Conclusion

Gomisin E possesses a complex and well-defined chemical structure that has been elucidated through rigorous spectroscopic analysis. Its biological activity as an inhibitor of the NFAT signaling pathway makes it a compound of significant interest for further pharmacological investigation and potential drug development. The information and protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this fascinating natural product.

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